![molecular formula C18H17N3O2S B2803208 N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-86-1](/img/structure/B2803208.png)

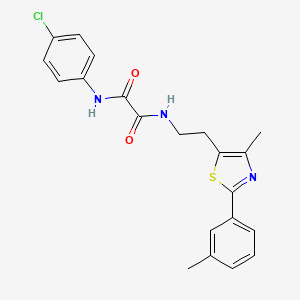

N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, also known as ADPT, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. ADPT is a thienopyridine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

- Thieno[2,3-b]pyridines exhibit promising anticancer potential. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Mechanistic studies suggest that these compounds may target specific signaling pathways involved in cancer progression .

- Dermatophytes cause fungal skin infections. Some thieno[2,3-b]pyridines have demonstrated antifungal activity against these pathogens. Researchers investigate their efficacy in topical formulations for treating skin mycoses .

- Malaria remains a global health challenge. Thieno[2,3-b]pyridines have been evaluated as potential antimalarial agents. Their ability to inhibit parasite growth and disrupt essential metabolic pathways makes them interesting candidates for further development .

- Alzheimer’s disease involves neurodegeneration and cognitive decline. Some thieno[2,3-b]pyridines exhibit neuroprotective effects, potentially modulating amyloid-beta aggregation or cholinesterase activity. Researchers explore their role in Alzheimer’s therapy .

- Thieno[2,3-b]pyridines have shown antifungal properties against various fungal strains. Investigations focus on their mechanisms of action, potential targets, and safety profiles for clinical use .

- Insect pests pose challenges in agriculture and public health. Thieno[2,3-b]pyridines have been studied as insecticides, targeting specific receptors or enzymes in insects. Researchers aim to develop environmentally friendly alternatives to conventional pesticides .

Anticancer Properties

Antidermatophytic Activity

Antimalarial Agents

Anti-Alzheimer’s Potential

Antifungal Activity

Insecticidal Properties

Mechanism of Action

Target of Action

The primary targets of N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infectious diseases, and the compound’s interaction with these targets can lead to antimicrobial effects .

Mode of Action

The compound interacts with its microbial targets by inhibiting their growth . This results in the inhibition of microbial growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with microbial growth and proliferation . By inhibiting these pathways, the compound prevents the microbes from multiplying and spreading, thereby exerting its antimicrobial effects . The downstream effects of this action include the reduction of infection and the alleviation of symptoms associated with microbial diseases .

Pharmacokinetics

The bioavailability parameters of similar compounds have been calculated in silico , suggesting that computational methods may be used to predict the ADME properties of this compound.

Result of Action

The primary result of the compound’s action is the inhibition of microbial growth . This leads to a reduction in the severity of microbial infections and an improvement in the patient’s condition . In addition, the compound has shown a moderate antidote effect against the 2,4-D herbicide in laboratory experiments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

N-(3-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-9-7-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-5-12(8-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYLMZDPRPFAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)

![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)

![2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2803132.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile](/img/structure/B2803136.png)

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2803140.png)

![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)